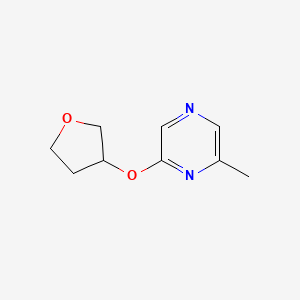

2-Methyl-6-(oxolan-3-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-methyl-6-(oxolan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-8-2-3-12-6-8/h4-5,8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFSEFGVLSABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-6-(oxolan-3-yloxy)pyrazine involves several steps. One common method includes the reaction of a pyrazine derivative with an appropriate oxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

2-Methyl-6-(oxolan-3-yloxy)pyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazine ring.

Scientific Research Applications

2-Methyl-6-(oxolan-3-yloxy)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxolan-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazine derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Polarity : The oxolane substituent in the target compound increases polarity compared to alkyl (e.g., 1-propenyl) or thioether groups, likely enhancing solubility in polar solvents.

- Volatility : Methylthio and 1-propenyl substituents (e.g., in 2-methyl-6-(1-propenyl)pyrazine) contribute to volatility, making them prevalent in food aromas and animal urine .

- Electrochemical Behavior: Electron-withdrawing groups (e.g., carboxylic acids) lower reduction potentials in pyrazines . The oxolane ether group may exert a moderate electron-withdrawing effect compared to methyl or methoxy groups.

Antimicrobial Potential

- Alkylpyrazines: Compounds like 2-methyl-6-(1-propenyl)pyrazine and methoxy derivatives have predicted antimicrobial activity via computational models (e.g., AntiBac-Pred).

- Thioether Derivatives: 2-Methyl-6-(methylthio)pyrazine’s bioactivity remains understudied, but sulfur-containing pyrazines are known for antifungal properties .

- Target Compound : The oxolane group may enhance interactions with microbial membranes due to polarity, though this requires empirical testing.

Semiochemical Roles

- 2-Methyl-6-(1-propenyl)pyrazine : A ubiquitous volatile in maned wolf urine, implicated in reproductive signaling . Similar pyrazines trigger behavioral responses in mammals and insects .

Biological Activity

2-Methyl-6-(oxolan-3-yloxy)pyrazine is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by a pyrazine core and an oxolane substituent, contributes to its diverse pharmacological properties. This article explores the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6-(oxolan-3-yloxy)pyrazine is CHNO, with a molecular weight of approximately 180.207 g/mol. The compound features a six-membered aromatic ring containing two nitrogen atoms, along with a methyl group at position 2 and an oxolane moiety at position 6.

Antimicrobial Properties

Research indicates that 2-Methyl-6-(oxolan-3-yloxy)pyrazine exhibits notable antimicrobial activity against various pathogens. The compound has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of 2-Methyl-6-(oxolan-3-yloxy)pyrazine

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have indicated that 2-Methyl-6-(oxolan-3-yloxy)pyrazine may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.

Case Study: Inhibition of Cytokine Production

A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with 2-Methyl-6-(oxolan-3-yloxy)pyrazine at concentrations of 10 to 50 µM resulted in a significant decrease in TNF-alpha and IL-6 production compared to the control group (p < 0.05).

The biological activities of 2-Methyl-6-(oxolan-3-yloxy)pyrazine are believed to stem from its ability to interact with specific cellular targets. The presence of the oxolane group may enhance its lipophilicity, facilitating better membrane penetration and subsequent interaction with intracellular targets.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Methyl-6-(oxolan-3-yloxy)pyrazine, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Pyrazine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyrazine | Lacks oxolane substituent | Different chemical and biological properties |

| 6-(Oxolan-3-yloxy)pyrazine | Similar structure but without methyl group | Variations in reactivity and applications |

| Pyrazine | Parent compound without additional substituents | Serves as a basis for synthesizing various derivatives |

| 2-Ethyl-6-(oxolan-3-yloxy)pyrazine | Ethyl group instead of methyl at position 2 | Alters solubility and biological activity |

This comparison highlights how specific substituents influence the chemical behavior and biological activity of pyrazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.